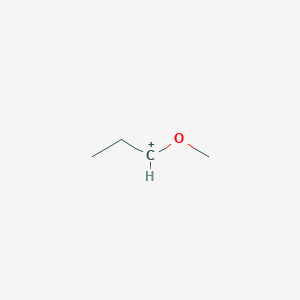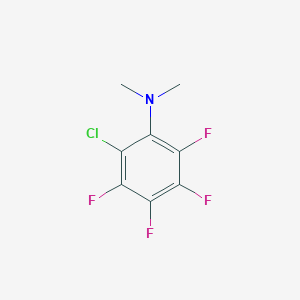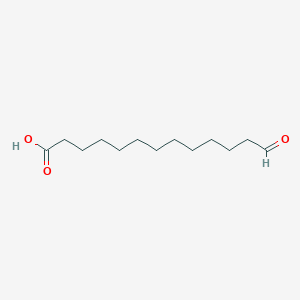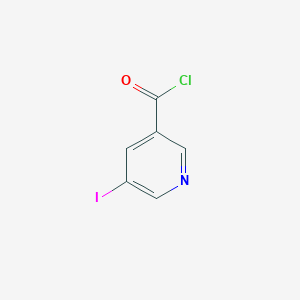
5-Iodopyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopyridine-3-carbonyl chloride is an organic compound that belongs to the class of halopyridines It is characterized by the presence of an iodine atom at the 5-position and a carbonyl chloride group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-iodopyridine with thionyl chloride (SOCl₂) under reflux conditions to form the desired carbonyl chloride derivative .
Industrial Production Methods
Industrial production of 5-Iodopyridine-3-carbonyl chloride may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodopyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
5-Iodopyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as intermediates in the synthesis of therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of 5-Iodopyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The iodine atom can participate in substitution reactions, allowing for further functionalization of the molecule. These reactions can target specific molecular pathways and biological targets, depending on the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
- 5-Chloropyridine-3-carbonyl chloride
Comparison
5-Iodopyridine-3-carbonyl chloride is unique due to the specific positioning of the iodine and carbonyl chloride groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other iodopyridine derivatives, the presence of the carbonyl chloride group at the 3-position provides additional reactivity, making it a versatile intermediate in organic synthesis. The iodine atom at the 5-position also allows for selective functionalization, which can be advantageous in the synthesis of complex molecules .
Propriétés
Numéro CAS |
64172-75-4 |
|---|---|
Formule moléculaire |
C6H3ClINO |
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
Clé InChI |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1I)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)


![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)

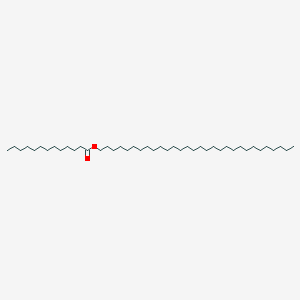
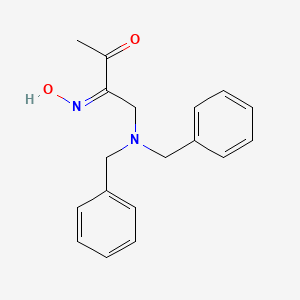
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
